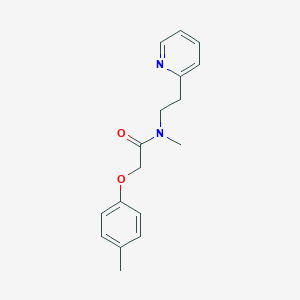![molecular formula C21H32N2O3 B247323 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247323.png)
1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane, also known as AZ-10419369, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor and the serotonin 5-HT1A receptor. By blocking these receptors, 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane may modulate dopamine and serotonin neurotransmission, leading to its therapeutic effects.
Biochemical and Physiological Effects
1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane has been shown to have several biochemical and physiological effects, including reducing the accumulation of amyloid-beta plaques, protecting dopaminergic neurons, improving cognitive function, and reducing negative symptoms in animal models of various diseases.
实验室实验的优点和局限性
One of the main advantages of 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane is its selectivity for the dopamine D3 receptor and the serotonin 5-HT1A receptor, which may reduce the risk of off-target effects. However, one of the limitations of 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several future directions for 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane research, including:
1. Investigating its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety.
2. Developing more potent and selective 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane analogs with longer half-lives and improved pharmacokinetic properties.
3. Conducting clinical trials to evaluate the safety and efficacy of 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane in humans.
4. Investigating the underlying mechanisms of 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane's therapeutic effects, including its effects on neurotransmitter systems and signaling pathways.
5. Developing novel drug delivery systems to improve the bioavailability and efficacy of 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane.
In conclusion, 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
合成方法
The synthesis of 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane involves several steps, including the reduction of 2,3-dimethoxybenzyl chloride with sodium borohydride, followed by the reaction of the resulting alcohol with piperidine and the subsequent reaction with azepane. The final compound is obtained after purification through column chromatography.
科学研究应用
1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In Alzheimer's disease, 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function in animal models. In Parkinson's disease, 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane has been shown to protect dopaminergic neurons and improve motor function. In schizophrenia, 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane has been shown to improve cognitive deficits and reduce negative symptoms.
属性
分子式 |
C21H32N2O3 |
|---|---|
分子量 |
360.5 g/mol |
IUPAC 名称 |
azepan-1-yl-[1-[(2,3-dimethoxyphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C21H32N2O3/c1-25-19-11-7-9-17(20(19)26-2)15-22-12-8-10-18(16-22)21(24)23-13-5-3-4-6-14-23/h7,9,11,18H,3-6,8,10,12-16H2,1-2H3 |
InChI 键 |
WYIHWULPTDPCBO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCCC(C2)C(=O)N3CCCCCC3 |
规范 SMILES |
COC1=CC=CC(=C1OC)CN2CCCC(C2)C(=O)N3CCCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chloro-4-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247240.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B247253.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)

![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)



![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![2-(4-chlorophenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247283.png)
